Fti 277

Prodrug design Cellular permeability Farnesyltransferase inhibition

FTI-277 is the methyl ester prodrug of FTI-276, engineered for superior cellular permeability. It provides >100-fold selectivity for FTase over GGTase I, enabling clean interrogation of farnesylation-dependent pathways without geranylgeranylation off-target effects. At 100 nM, it potently blocks H-Ras processing and MAPK activation. Validated in H-Ras-transformed cells, drug-resistant myeloma models, and radioresistance studies. Essential for distinguishing FTase- vs. GGTase I-dependent processes. Note: K-Ras models may require higher concentrations (~10 µM) or GGTase I inhibitor co-treatment.

Molecular Formula C22H29N3O3S2
Molecular Weight 447.6 g/mol
CAS No. 170006-73-2
Cat. No. B1662898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFti 277
CAS170006-73-2
SynonymsFTI 277
FTI-277
Molecular FormulaC22H29N3O3S2
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCSC)NC(=O)C1=C(C=C(C=C1)NCC(CS)N)C2=CC=CC=C2
InChIInChI=1S/C22H29N3O3S2/c1-28-22(27)20(10-11-30-2)25-21(26)18-9-8-17(24-13-16(23)14-29)12-19(18)15-6-4-3-5-7-15/h3-9,12,16,20,24,29H,10-11,13-14,23H2,1-2H3,(H,25,26)/t16-,20+/m1/s1
InChIKeyGKFPROVOIQKYTO-UZLBHIALSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FTI-277 (CAS 170006-73-2): Prodrug Farnesyltransferase Inhibitor for Oncogenic Ras Signaling Studies


FTI-277 is a peptidomimetic inhibitor of farnesyltransferase (FTase) [1]. It is the methyl ester prodrug form of FTI-276, designed to enhance cellular permeability and facilitate intracellular conversion to the active FTase inhibitor . The compound is a Ras CAAX peptidomimetic that antagonizes both H-Ras and K-Ras oncogenic signaling pathways by preventing Ras farnesylation, a post-translational modification essential for membrane localization and downstream signaling [1].

FTI-277 (CAS 170006-73-2) Procurement Rationale: Why Generic FTase Inhibitors Cannot Substitute


Generic substitution of FTI-277 with other farnesyltransferase inhibitors is not straightforward. FTI-277 is a prodrug specifically designed to overcome the cellular permeability limitations of its parent compound, FTI-276, enabling effective intracellular delivery . The compound exhibits distinct selectivity for FTase over the closely related enzyme geranylgeranyltransferase I (GGTase I), with a >100-fold difference in inhibitory potency . This selectivity profile, combined with its differential potency against H-Ras versus K-Ras processing in whole cells, means that substituting with another FTase inhibitor without verifying equivalent permeability, selectivity, and target engagement characteristics could lead to confounding or irreproducible results [1].

FTI-277 (CAS 170006-73-2) Quantitative Evidence Guide: Comparative Potency, Selectivity, and Cellular Activity


Prodrug Design Enables Cellular Permeability and Intracellular Activity for FTI-277

FTI-277 is the methyl ester prodrug derivative of FTI-276. This structural modification enhances cellular permeability, allowing FTI-277 to enter cells where it is converted to the active FTase inhibitor. While FTI-276 potently inhibits FTase in vitro with an IC50 of 500 pM, its cellular activity is limited by poor membrane permeability. In contrast, FTI-277 demonstrates an IC50 of 100 nM for inhibiting H-Ras processing in whole cells [1]. This demonstrates the functional necessity of the prodrug design for achieving intracellular target engagement.

Prodrug design Cellular permeability Farnesyltransferase inhibition

High Selectivity for Farnesyltransferase (FTase) Over Geranylgeranyltransferase I (GGTase I)

FTI-277 exhibits high selectivity for farnesyltransferase (FTase) over the closely related enzyme geranylgeranyltransferase I (GGTase I). In vitro, FTI-277 inhibits FTase with an IC50 of 500 pM, while its IC50 for GGTase I is 50 nM, representing a 100-fold selectivity window . This selectivity is crucial for dissecting the specific contributions of farnesylation versus geranylgeranylation in cellular signaling pathways [1].

Enzyme selectivity Prenylation FTase GGTase I

Differential Inhibition of H-Ras Versus K-Ras Processing in Whole Cells

FTI-277 demonstrates a marked differential potency in inhibiting the processing of different Ras isoforms in whole cells. The compound inhibits H-Ras processing with an IC50 of 100 nM, whereas inhibition of oncogenic K-Ras4B processing requires approximately 100-fold higher concentrations (IC50 ≈ 10 µM) [1]. This differential sensitivity is a key characteristic of CAAX peptidomimetic FTase inhibitors and highlights the importance of considering Ras isoform context in experimental design.

Ras isoforms H-Ras K-Ras Prenylation FTI

Lack of Effect on Geranylgeranylated Rap1A Processing Confirms Target Specificity in Cells

In whole cell assays, FTI-277 at concentrations that potently inhibit H-Ras processing (IC50 = 100 nM) shows no inhibition of the processing of Rap1A, a protein that is exclusively geranylgeranylated [1]. This demonstrates that FTI-277 maintains its selectivity for farnesylation over geranylgeranylation in a cellular context, confirming that the observed effects on Ras signaling are due to specific FTase inhibition rather than broader inhibition of protein prenylation.

Rap1A Geranylgeranylation Target specificity FTI

FTI-277 Does Not Arrest Cell Cycle at G0/G1, Unlike GGTase I Inhibitor GGTI-298

In comparative cell cycle studies, treatment of NIH 3T3 cells with the GGTase I inhibitor GGTI-298 or lovastatin (which inhibits both farnesylation and geranylgeranylation) arrested cells in G0/G1 phase. In contrast, cells treated with FTI-277 at doses that completely inhibit FTase progressed normally through the cell cycle [1]. This demonstrates that farnesylation is not required for G1 to S phase transition, whereas geranylgeranylation is essential.

Cell cycle G0/G1 arrest FTase GGTase I Prenylation

FTI-277 Does Not Inhibit PDGF Receptor Tyrosine Phosphorylation, Unlike GGTase I Inhibitor GGTI-298

In NIH-3T3 cells, treatment with FTI-277 at doses that completely inhibit FTase-dependent processing had no effect on PDGF receptor tyrosine phosphorylation or PDGF activation of MAPK. In contrast, the GGTase I inhibitor GGTI-298 strongly inhibited receptor tyrosine phosphorylation, and co-treatment with FTI-277 had no additional effect [1]. This demonstrates that PDGF receptor tyrosine phosphorylation requires protein geranylgeranylation but not protein farnesylation.

PDGF signaling Receptor tyrosine kinase Prenylation FTase GGTase I

FTI-277 (CAS 170006-73-2) Application Scenarios for Research and Industrial Use


Investigating H-Ras-Driven Oncogenic Signaling and MAPK Pathway Activation

FTI-277 is ideally suited for studies focused on H-Ras-dependent signaling. At 100 nM, the compound potently inhibits H-Ras processing and blocks constitutive activation of MAPK in H-Ras-transformed cells, inducing cytoplasmic accumulation of inactive Ras-Raf complexes [1]. This enables researchers to specifically interrogate the role of farnesylated H-Ras in cellular transformation, proliferation, and survival without off-target effects on geranylgeranylated proteins [1]. Researchers should note that K-Ras-driven models require significantly higher concentrations (≈10 µM) or combination with GGTase I inhibitors [1].

Dissecting the Differential Roles of Farnesylation vs. Geranylgeranylation in Cellular Processes

FTI-277 serves as a critical tool compound for distinguishing farnesylation-dependent from geranylgeranylation-dependent cellular processes. Its high selectivity for FTase over GGTase I (100-fold) [1] and lack of effect on G1/S cell cycle progression [2] and PDGF receptor signaling [3] make it an essential component of experimental designs that compare the effects of FTase inhibition (FTI-277) versus GGTase I inhibition (e.g., GGTI-298) or dual inhibition (e.g., lovastatin) [2] [3]. This approach is particularly valuable for validating target engagement and pathway specificity.

Evaluating Radiosensitization Strategies in Wild-Type RAS Tumor Models

FTI-277 has been shown to suppress radioresistance induced by the 24-kDa isoform of FGF2 in HeLa cells expressing wild-type RAS. Treatment with 20 µM FTI-277 for 48 hours prior to irradiation significantly decreased survival of radioresistant HeLa 3A cells while having no effect on control HeLa PINA cells [1]. This application scenario is relevant for researchers investigating the role of farnesylated proteins in modulating radiation response and exploring FTase inhibitors as potential radiosensitizers for certain human tumors with wild-type RAS [1].

Studying Antiproliferative Effects and Apoptosis in Drug-Resistant Cancer Models

FTI-277 has demonstrated efficacy in inhibiting growth and inducing apoptosis in drug-resistant myeloma tumor cells [1]. Importantly, myeloma cell lines selected for resistance to various chemotherapeutic agents—including those with P-glycoprotein overexpression, altered topoisomerase II activity, or elevated glutathione levels—remained equally sensitive to FTI-277 [1]. Additionally, FTI-277 induces G2/M cell cycle arrest and upregulates p27(Kip1) in liver cancer cell lines HepG2 and Huh7 [2]. These properties make FTI-277 a valuable tool for investigating FTase inhibition as a strategy to overcome drug resistance mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fti 277

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.